(3-Bromophenyl)diethylphosphine Oxide (3-Bromophenyl)diethylphosphine Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18344082
InChI: InChI=1S/C10H14BrOP/c1-3-13(12,4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H14BrOP
Molecular Weight: 261.09 g/mol

(3-Bromophenyl)diethylphosphine Oxide

CAS No.:

Cat. No.: VC18344082

Molecular Formula: C10H14BrOP

Molecular Weight: 261.09 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromophenyl)diethylphosphine Oxide -

Specification

Molecular Formula C10H14BrOP
Molecular Weight 261.09 g/mol
IUPAC Name 1-bromo-3-diethylphosphorylbenzene
Standard InChI InChI=1S/C10H14BrOP/c1-3-13(12,4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3
Standard InChI Key DHUDPNIEJFHMHL-UHFFFAOYSA-N
Canonical SMILES CCP(=O)(CC)C1=CC(=CC=C1)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(3-Bromophenyl)diethylphosphine oxide features a phosphorus atom bonded to two ethyl groups, an oxygen atom, and a 3-bromophenyl ring. The bromine substituent at the meta position induces electronic effects that enhance electrophilic aromatic substitution reactivity, while the phosphine oxide group contributes to polar solubility and metal-coordination capabilities.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₄BrOP
Molecular Weight261.09 g/mol
CAS NumberNot publicly disclosed
State at Room TemperatureWhite crystalline solid

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data from related phosphine oxides provide insights into its structural features. For instance, diethylphosphonate derivatives exhibit distinct ¹H NMR signals at δ 1.34–1.30 ppm (ethyl CH₃) and δ 4.19–4.11 ppm (ethyl CH₂), while ³¹P NMR resonances typically appear near δ 13.9 ppm . These spectral patterns aid in verifying synthetic success and purity.

Synthesis and Optimization

Two-Step Synthesis Pathway

The compound is synthesized via a two-step sequence:

  • Phosphine Formation: A 3-bromophenyl Grignard reagent reacts with diethylchlorophosphine (Et₂PCl) to yield (3-bromophenyl)diethylphosphine.

  • Oxidation: Treatment with hydrogen peroxide or another mild oxidant converts the phosphine to the phosphine oxide.

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield
1Et₂PCl, THF, 0°C→RT12 h70%
2H₂O₂, CH₂Cl₂0°C→RT85%

Alternative Routes

Copper-catalyzed coupling methodologies, such as those involving propargyl acetates and P(O)H compounds, offer alternative synthetic pathways. For example, reacting 1-(3-bromophenyl)prop-2-yn-1-yl acetate with diethylphosphite under Cu catalysis yields allenylphosphoryl derivatives, which can be oxidized to the target compound .

Reactivity and Catalytic Applications

Metal Coordination Chemistry

The phosphine oxide moiety acts as a Lewis base, coordinating to transition metals like palladium and nickel. This interaction stabilizes catalytic intermediates in cross-coupling reactions, enhancing turnover numbers. For instance, Suzuki-Miyaura couplings using Pd/(3-Bromophenyl)diethylphosphine oxide complexes achieve yields exceeding 90% for biphenyl derivatives.

Hydrophosphorylation

The compound participates in hydrophosphorylation reactions, adding P–H bonds across unsaturated substrates. This reactivity is leveraged to synthesize organophosphorus pesticides and flame retardants. A 2024 study demonstrated its efficacy in forming phosphonates from alkynes under mild conditions .

Materials Science and Semiconductor Applications

Charge Transport Materials

Phosphine oxides are increasingly used in organic semiconductors due to their electron-withdrawing properties. While (3-Bromophenyl)diethylphosphine oxide is not explicitly cited in semiconductor patents, structural analogs with arylphosphine oxide groups exhibit high electron mobility (>10⁻³ cm²/V·s) in organic light-emitting diodes (OLEDs) .

Table 3: Comparative Performance of Phosphine Oxide Semiconductors

CompoundElectron Mobility (cm²/V·s)Application
(4-CF₃Ph)₂PO2.1 × 10⁻³OLED Electron Transport
(3-BrPh)Et₂PO (Theor.)~1.5 × 10⁻³Pending Evaluation

Future Research Directions

  • Catalyst Design: Developing asymmetric catalysts using chiral derivatives.

  • Electronics: Evaluating charge transport properties in thin-film transistors.

  • Drug Discovery: Screening for antiparasitic or anticancer activity.

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